molecular formula C15H30O2 B12686505 1-Methylbutyl decanoate CAS No. 55195-26-1

1-Methylbutyl decanoate

Cat. No.: B12686505
CAS No.: 55195-26-1
M. Wt: 242.40 g/mol
InChI Key: SUDINHDYWVJZKB-UHFFFAOYSA-N
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Description

1-Methylbutyl decanoate is an organic compound classified as an ester. It is formed by the esterification of decanoic acid with 1-methylbutanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industries. Its molecular formula is C15H30O2, and it has a molecular weight of 242.3975 g/mol .

Preparation Methods

1-Methylbutyl decanoate can be synthesized through the Fischer esterification process, which involves the reaction of decanoic acid with 1-methylbutanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Synthetic Route:

  • Combine decanoic acid and 1-methylbutanol in a reaction flask.
  • Add a few drops of concentrated sulfuric acid as a catalyst.
  • Heat the mixture under reflux for several hours.
  • After the reaction is complete, cool the mixture and neutralize the acid with a base such as sodium bicarbonate.
  • Extract the ester with an organic solvent like diethyl ether.
  • Purify the ester by distillation.

Industrial Production: In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous reactors and distillation columns are used to optimize the yield and purity of the product.

Chemical Reactions Analysis

1-Methylbutyl decanoate undergoes several types of chemical reactions, including hydrolysis, transesterification, and oxidation.

Hydrolysis:

    Reagents and Conditions: Water and an acid or base catalyst.

    Products: Decanoic acid and 1-methylbutanol.

Transesterification:

    Reagents and Conditions: Another alcohol and an acid or base catalyst.

    Products: A different ester and 1-methylbutanol.

Oxidation:

    Reagents and Conditions: Strong oxidizing agents such as potassium permanganate.

    Products: Decanoic acid and other oxidation products.

Scientific Research Applications

1-Methylbutyl decanoate has various applications in scientific research, particularly in the fields of chemistry, biology, and industry.

Chemistry:

  • Used as a model compound to study esterification and transesterification reactions.
  • Employed in the synthesis of other esters and organic compounds.

Biology:

Medicine:

  • Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.

Industry:

  • Widely used in the fragrance and flavor industries due to its pleasant odor.
  • Utilized as a solvent and intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-methylbutyl decanoate primarily involves its hydrolysis to decanoic acid and 1-methylbutanol. In biological systems, this hydrolysis can be catalyzed by esterases, enzymes that break down esters. The resulting decanoic acid and 1-methylbutanol can then participate in various metabolic pathways .

Comparison with Similar Compounds

    1-Methylbutyl octanoate: Shorter carbon chain, similar odor profile.

    1-Methylbutyl nonanoate: Intermediate carbon chain length, used in similar applications.

    1-Methylbutyl dodecanoate: Longer carbon chain, different physical properties.

Uniqueness: 1-Methylbutyl decanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its pleasant odor and stability make it particularly valuable in the fragrance and flavor industries.

Properties

CAS No.

55195-26-1

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

pentan-2-yl decanoate

InChI

InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-13-15(16)17-14(3)12-5-2/h14H,4-13H2,1-3H3

InChI Key

SUDINHDYWVJZKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC(C)CCC

Origin of Product

United States

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